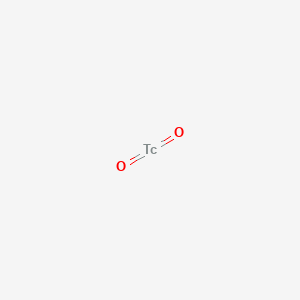
technetium dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a radioactive black solid that slowly oxidizes in air . . This compound is notable for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Technetium(IV) oxide was first produced in 1949 by electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide . This method is used for separating technetium from molybdenum and rhenium . More efficient methods have since been developed, including:
- Reduction of ammonium pertechnetate by zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid .
- Hydrolysis of potassium hexachlorotechnate .
- Decomposition of ammonium pertechnetate at 700°C under an inert atmosphere .
- Reaction of ammonium pertechnetate with sodium dithionite .
Analyse Des Réactions Chimiques
Technetium(IV) oxide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Technetium(IV) oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of technetium dioxide involves its ability to undergo redox reactions, which allows it to interact with various molecular targets and pathways. For example, in radiopharmaceuticals, technetium compounds bind to specific tissues or organs, allowing for imaging and diagnostic purposes .
Comparaison Avec Des Composés Similaires
Technetium(IV) oxide can be compared to other technetium compounds, such as:
Technetium(VII) oxide: This compound is formed by the oxidation of technetium dioxide and has different chemical properties and applications.
Technetium(IV) sulfide: Similar to this compound, but with sulfur instead of oxygen, leading to different reactivity and applications.
Technetium(IV) chloride: Another technetium compound with different chemical behavior and uses.
Technetium(IV) oxide is unique due to its specific oxidation state and the ability to form stable compounds that are useful in various scientific and industrial applications.
Propriétés
Numéro CAS |
12036-16-7 |
|---|---|
Formule moléculaire |
O2Tc |
Poids moléculaire |
129.906 g/mol |
Nom IUPAC |
dioxotechnetium |
InChI |
InChI=1S/2O.Tc |
Clé InChI |
CVKJXWOUXWRRJT-UHFFFAOYSA-N |
SMILES |
O=[Tc]=O |
SMILES canonique |
O=[Tc]=O |
Synonymes |
dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















